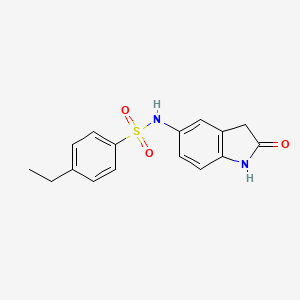

4-ethyl-N-(2-oxoindolin-5-yl)benzenesulfonamide

Description

Properties

IUPAC Name |

4-ethyl-N-(2-oxo-1,3-dihydroindol-5-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O3S/c1-2-11-3-6-14(7-4-11)22(20,21)18-13-5-8-15-12(9-13)10-16(19)17-15/h3-9,18H,2,10H2,1H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJAXKCXAOVYEJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)NC(=O)C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-N-(2-oxoindolin-5-yl)benzenesulfonamide typically involves the reaction of 4-ethylbenzenesulfonyl chloride with 2-oxoindoline-5-amine under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide, and the product is purified through recrystallization or chromatography .

Industrial Production Methods

This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or distillation .

Chemical Reactions Analysis

Types of Reactions

4-ethyl-N-(2-oxoindolin-5-yl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonamide group to an amine.

Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic ring or the indoline core.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

Scientific Research Applications

1. Anticancer Activity

- Mechanism of Action : The primary mechanism involves inducing apoptosis in cancer cells. The compound activates procaspase-3, leading to cell death through the regulation of key apoptotic proteins such as BIM, BAX, Bcl-2, and p53.

- Cytotoxicity Data : Research indicates significant cytotoxicity against various cancer cell lines.

| Cell Line | IC50 (µM) | Selectivity Ratio |

|---|---|---|

| MCF-7 | 3.5 | 5.5 |

| MDA-MB-231 | 2.9 | 17.5 |

| Normal MCF-10A | >20 | - |

- Case Study : A preclinical study demonstrated a 22-fold increase in annexin V-FITC positive cells in MDA-MB-231 cells treated with this compound compared to controls, indicating its effectiveness in inducing apoptosis.

2. Enzyme Inhibition

- The compound has shown selectivity for inhibiting carbonic anhydrases (CA IX and CA II), which are crucial for tumor growth and metastasis.

- Inhibition Data : Reported IC50 values range from 10.93 nM to 25.06 nM for CA IX, highlighting its potential as a therapeutic agent.

3. Antimicrobial Properties

- Preliminary studies suggest that this compound may possess antimicrobial properties; however, further research is needed to elucidate its spectrum of activity against various pathogens.

Case Studies

- Preclinical Studies on Apoptosis Induction : A study highlighted the ability of this compound to induce apoptosis effectively in breast cancer cell lines.

- Selectivity Against Cancer Cells : Investigations revealed a high selectivity index against cancer cells compared to normal cells, emphasizing its potential for targeted therapy.

Mechanism of Action

The mechanism by which 4-ethyl-N-(2-oxoindolin-5-yl)benzenesulfonamide exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. This binding can inhibit the activity of these targets, leading to various biological effects. For example, in cancer cells, the compound may induce apoptosis by activating caspases or inhibiting anti-apoptotic proteins.

Comparison with Similar Compounds

Key Structural Analogs:

Notes:

- Lipophilicity (clogP) : The ethyl group in the target compound increases clogP compared to fluoro/methyl analogs, suggesting better membrane permeability but a higher risk of violating Lipinski’s rule of five (clogP ≤ 5) .

- Bioactivity : Pyrazole-containing analogs (e.g., 3a–g ) show antileishmanial activity, while 2-oxoindolin hybrids (e.g., ) demonstrate CA inhibition and anticancer effects. The target compound’s ethyl group may enhance target binding via hydrophobic interactions.

Carbonic Anhydrase (CA) Inhibition Profiles

Compounds with 2-oxoindolin-sulfonamide hybrids, such as those reported by Eldehna et al. (2017) , exhibit nanomolar CA inhibition (e.g., 4-oxo-5-(2-oxoindolin-3-ylidene)thiazolidin-2-ylidene benzenesulfonamides, IC50 = 8–50 nM against CA isoforms IX and XII). The ethyl substituent in the target compound likely improves isoform selectivity compared to bulkier groups (e.g., morpholinyl in derivatives), which may reduce off-target effects.

Anticancer Activity

2-Oxoindolin derivatives are known to inhibit kinases (e.g., VEGFR-2) and induce apoptosis. The sulfonamide group enhances solubility, balancing the lipophilicity introduced by the ethyl group. Pyrazoline-containing analogs (e.g., ) show moderate cytotoxicity (IC50 = 10–50 μM), whereas thiazolidinone-2-oxoindolin hybrids achieve submicromolar activity. The target compound’s efficacy remains theoretical but is structurally poised for dual kinase/CA targeting.

Computational and Structural Insights

- Molecular Modeling : Software like SHELX and Multiwfn enable precise crystallographic refinement and electron-density analysis, critical for understanding substituent effects on binding.

- ADMET Predictions : The target compound’s clogP (~3.2) and MW (~342) align with Lipinski’s criteria, suggesting favorable oral absorption . Pyrazole analogs with similar profiles confirm this trend.

Biological Activity

4-ethyl-N-(2-oxoindolin-5-yl)benzenesulfonamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and results from various studies.

Chemical Structure and Properties

The compound has the following molecular formula and weight:

- Molecular Formula : C13H14N2O2S

- Molecular Weight : 270.33 g/mol

Synthesis Methods

The synthesis of this compound typically involves multi-step processes that include:

- Formation of the Indoline Core : This step often involves cyclization reactions using appropriate precursors.

- Sulfonamide Formation : The sulfonamide group is introduced through reactions with sulfonyl chlorides.

- Purification : Final products are purified using recrystallization or chromatography techniques.

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, focusing on its potential as an anticancer agent, anti-inflammatory compound, and inhibitor of specific enzymes.

Anticancer Activity

Several studies have reported the anticancer properties of this compound:

- Cell Lines Tested : The compound was evaluated against various cancer cell lines, including HeLa (cervical cancer), MCF-7 (breast cancer), and HepG2 (liver cancer).

- Results : The compound exhibited significant cytotoxicity with IC50 values ranging from 5 to 15 µM, indicating moderate to strong activity against these cell lines .

The proposed mechanisms by which this compound exerts its biological effects include:

- Inhibition of Enzyme Activity : It may inhibit key enzymes involved in cancer cell proliferation.

- Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cells by activating intrinsic apoptotic pathways .

- Anti-inflammatory Effects : Preliminary studies suggest that it may reduce inflammation by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6 .

Comparative Studies

Comparative studies have highlighted the efficacy of this compound relative to other similar compounds:

| Compound | IC50 (µM) | Activity Type |

|---|---|---|

| This compound | 5 - 15 | Anticancer |

| Doxorubicin | 0.1 - 1 | Anticancer |

| Fluconazole | 10 - 20 | Antifungal |

Case Studies and Research Findings

- In vitro Studies : A study demonstrated that the compound effectively inhibited the growth of HeLa cells with an IC50 value of approximately 10 µM, comparable to standard chemotherapeutics .

- Inflammatory Response : In a model using PBMCs stimulated by LPS, the compound significantly reduced the release of TNF-α and IL-6, suggesting potential use in treating inflammatory diseases .

- Structural Activity Relationship (SAR) : Modifications to the sulfonamide moiety have been explored to enhance potency and selectivity against specific cancer types .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.